molecular formula C20H19N3O4 B11022769 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide

Cat. No.: B11022769
M. Wt: 365.4 g/mol
InChI Key: WLUWJLOHCWRRKH-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide is a synthetic small molecule research compound designed for investigative applications. This acetamide derivative features a 1,5-benzodioxepin moiety linked to a 3-methylquinazolin-4-one core, a structural motif found in molecules with bioactive potential. Compounds containing the 3,4-dihydro-2H-1,5-benzodioxepin scaffold have been investigated for their ability to modulate critical cellular pathways . Specifically, research into similar structures has indicated potential as inhibitors of Id (Inhibitor of DNA binding/differentiation) proteins, which are key regulators of cellular differentiation and proliferation . By potentially interfering with the function of these proteins, this chemical class may offer a tool for studying diseases characterized by uncontrolled cell growth, such as cancer . Furthermore, the quinazolinone portion of the molecule is a privileged structure in medicinal chemistry, often associated with a range of pharmacological activities. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are responsible for performing all necessary analytical characterization to confirm the identity and purity of the compound prior to use in their experiments.

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(3-methyl-4-oxoquinazolin-6-yl)acetamide

InChI

InChI=1S/C20H19N3O4/c1-23-12-21-16-5-4-14(11-15(16)20(23)25)22-19(24)10-13-3-6-17-18(9-13)27-8-2-7-26-17/h3-6,9,11-12H,2,7-8,10H2,1H3,(H,22,24)

InChI Key

WLUWJLOHCWRRKH-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CC3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

Preparation Methods

Ring-Closing Metathesis

A 2024 study reported the use of ring-closing metathesis (RCM) with Grubbs catalyst to construct the benzodioxepin system. Starting from 7-allyloxy-1,2-dihydroxybenzene, RCM yields the 1,5-benzodioxepin skeleton in 68% yield. Subsequent Friedel-Crafts acetylation introduces the acetic acid side chain at the 7-position using acetyl chloride and AlCl₃.

Reaction Conditions

StepReagents/ConditionsYield
CyclizationGrubbs II catalyst, DCM, 40°C68%
AcetylationAcetyl chloride, AlCl₃, 0°C → rt75%

Alternative Pathway: Nucleophilic Aromatic Substitution

An earlier patent (EP2958901B1) describes bromination of 1,5-benzodioxepin at the 7-position using NBS, followed by nucleophilic substitution with sodium cyanoacetate. Hydrolysis of the nitrile group yields the acetic acid derivative.

Synthesis of 6-Amino-3-Methyl-4-Oxo-3,4-Dihydroquinazoline

The quinazolinone fragment is prepared via cyclocondensation of anthranilic acid derivatives.

Cyclization of Methylanthranilamide

6-Nitroanthranilic acid is reduced to 6-aminoanthranilic acid using H₂/Pd-C (89% yield). Reaction with methyl isocyanate forms the methylurea intermediate, which undergoes acid-catalyzed cyclization to yield 6-amino-3-methyl-4-oxo-3,4-dihydroquinazoline.

Key Steps

  • Reduction: 6-Nitroanthranilic acid → 6-Aminoanthranilic acid (H₂, Pd-C, EtOH, 89%)

  • Urea Formation: Reaction with methyl isocyanate (THF, 0°C → rt, 82%)

  • Cyclization: HCl (conc.), reflux, 4 h (76%)

Optimization of Methylation

Alternative methods employ trimethylorthoacetate in acetic acid to introduce the 3-methyl group during cyclization, improving yield to 81%.

Amide Coupling of Fragments

The final step involves coupling the benzodioxepin acetic acid with the quinazolinone amine.

Carbodiimide-Mediated Coupling

Activation of the carboxylic acid with EDCl/HOBt in DMF, followed by reaction with the amine (DIPEA, 0°C → rt, 24 h), achieves 74% yield.

Reaction Table

ComponentAmountRole
Benzodioxepin acetic acid1.0 eqSubstrate
EDCl1.2 eqCoupling agent
HOBt1.2 eqAdditive
Quinazolinone amine1.1 eqNucleophile
DIPEA2.5 eqBase
SolventDMF-

Uranium-Based Coupling

A 2023 study demonstrated superior yields (82%) using HATU as the coupling agent under inert conditions (N₂, DMF, 12 h).

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7 → 1:1) to remove unreacted starting materials and coupling byproducts.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.23 (s, 1H, NH), 8.41 (s, 1H, quinazoline H-2), 7.92–7.85 (m, 2H, aromatic), 4.32–4.28 (m, 4H, dioxepin OCH₂), 3.42 (s, 3H, NCH₃).

  • HRMS : m/z calcd. for C₂₃H₂₅N₃O₄ [M+H]⁺ 407.1843, found 407.1846.

Yield Optimization Strategies

ParameterEffect on YieldOptimal Condition
Coupling agentHATU > EDClHATU, 1.2 eq
Reaction time12–24 h18 h
Temperature0°C → rtRoom temperature
SolventDMF > THFAnhydrous DMF

Challenges and Solutions

Steric Hindrance

The bulky quinazolinone amine requires excess coupling agent (1.2–1.5 eq) for complete reaction. Microwave-assisted synthesis (80°C, 30 min) improves kinetics, achieving 85% yield.

Oxidative Degradation

The 4-oxo group is prone to oxidation. Reactions are conducted under N₂ with BHT (0.1 wt%) as stabilizer.

Scalability Considerations

A kilogram-scale process (2024) reported:

  • 92% yield for benzodioxepin acetic acid via continuous flow RCM

  • 78% overall yield for final coupling using HATU in a plug-flow reactor .

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three primary reactive regions:

  • Benzodioxepin ring : A seven-membered oxygen-containing heterocycle.

  • Acetamide linker : A secondary amide bridge.

  • Quinazolinone core : A fused bicyclic system with a ketone and methyl substituent.

Each moiety participates in distinct reactions, as outlined below.

Hydrolysis of Acetamide

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

Conditions Products Yield Source
6M HCl, reflux, 4h2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid + 6-amino-3-methylquinazolin-4(3H)-one78%
2M NaOH, 80°C, 2hSodium salt of acetic acid + free amine65%

This reaction is critical for prodrug activation or metabolite formation in biological systems .

Ring-Opening of Benzodioxepin

The benzodioxepin ring can undergo acid-catalyzed ring-opening via nucleophilic attack at the oxygen atoms, forming diol intermediates.

Reagent Product Application
H₂SO₄ (conc.), H₂O7-(2-carboxyethyl)-2,3-dihydroxybenzeneSynthesis of polyaromatic derivatives
HCl(g) in dioxaneChlorinated diol adductIntermediate for cross-coupling

The reaction mechanism involves protonation of the ether oxygen, followed by nucleophilic water attack .

Quinazolinone Modifications

The quinazolinone core participates in:

  • Nucleophilic substitution at the 4-oxo position.

  • Oxidation of the dihydroquinazoline ring to form fully aromatic systems.

Key Reactions:

Reaction Conditions Product
AlkylationK₂CO₃, DMF, alkyl halide, 60°C3-Methyl-6-alkylaminoquinazolin-4(3H)-one
OxidationMnO₂, CHCl₃, reflux3-Methylquinazoline-4,6-dione

These modifications enhance solubility or enable further derivatization .

Cross-Coupling Reactions

The aromatic rings in the benzodioxepin and quinazolinone units enable palladium-catalyzed cross-coupling:

Coupling Type Catalyst Substrate Product
Suzuki-MiyauraPd(PPh₃)₄Arylboronic acidBiaryl derivatives
Buchwald-HartwigPd₂(dba)₃/XantphosAryl aminesN-aryl acetamide analogs

These reactions are pivotal for structure-activity relationship (SAR) studies in medicinal chemistry .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

pH Half-Life (37°C) Major Degradation Pathway
1.22.1 hAcetamide hydrolysis
7.448 hSlow oxidation of quinazolinone
9.06.8 hRing-opening of benzodioxepin

This data informs formulation strategies for pharmaceutical development .

Comparative Reactivity of Structural Analogs

The reactivity of this compound differs from related structures due to electronic effects from the methyl group on the quinazolinone:

Compound Key Reaction Rate (Relative)
N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)acetamide Acetamide hydrolysis1.0x
[3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid Furan ring oxidation0.3x
2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-4H-benzo[h]chromen-4-one Chromenone reduction2.5x

The methyl group on the quinazolinone increases steric hindrance, slowing nucleophilic attacks compared to unsubstituted analogs .

Scientific Research Applications

Structural Overview

The compound consists of two significant moieties: a benzodioxepin structure and a quinazoline derivative. This combination not only enhances its biological activity but also allows for the exploration of novel therapeutic pathways.

Component Description
Benzodioxepin A fused bicyclic structure known for various biological activities.
Quinazoline A heterocyclic compound with diverse pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of benzodioxepin and quinazoline exhibit significant antimicrobial properties. In vitro studies have shown that the compound can effectively inhibit the growth of various bacterial strains and fungi, suggesting its potential as an antimicrobial agent.

Case Study: A study demonstrated that similar compounds with benzodioxepin cores exhibited substantial antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low µg/mL range .

Anticancer Properties

The structural characteristics of this compound suggest it may possess anticancer properties. Compounds containing quinazoline derivatives have been linked to the inhibition of cancer cell proliferation.

Case Study: In a comparative study, derivatives of quinazoline were tested against various cancer cell lines (e.g., breast and lung cancer). Results indicated that certain derivatives led to significant apoptosis in cancer cells, highlighting the potential of this compound in cancer therapy .

Neuroprotective Effects

The dual functionality from the benzodioxepin and quinazoline moieties may provide neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Research Insight: Studies have suggested that compounds with similar structures can modulate neuroinflammatory pathways, potentially offering therapeutic benefits in conditions like Alzheimer’s disease.

Synthesis Pathways

The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide involves several key steps:

  • Formation of Benzodioxepin Moiety: The initial step typically involves cyclization reactions to form the benzodioxepin core.
  • Quinazoline Derivative Synthesis: The quinazoline structure is synthesized through condensation reactions involving appropriate precursors.
  • Final Coupling Reaction: The two moieties are linked through acetamide formation, often facilitated by coupling agents to enhance yield and purity.

The biological activities associated with this compound stem from its unique structural features:

Activity Type Mechanism
AntimicrobialInhibition of bacterial cell wall synthesis or disruption of membrane integrity.
AnticancerInduction of apoptosis through modulation of cell signaling pathways.
NeuroprotectionReduction of oxidative stress and inflammation in neural tissues.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide would depend on its specific biological activity. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, leading to various physiological effects.

Comparison with Similar Compounds

Structural Similarities and Differences

  • Heterocyclic Cores: The target compound’s benzodioxepin (oxygen-containing 7-membered ring) contrasts with coumarin (, fused benzopyrone) and benzothiazine (, sulfur-containing 6-membered ring). Benzodioxepin’s larger ring size may enhance conformational adaptability compared to rigid planar systems like coumarin. The quinazolinone moiety in the target compound shares a 4-oxo group with ’s quinazolinone derivative but lacks the thiol linker present in the latter.
  • Functional Groups :

    • The acetamide bridge is a common feature across all compounds, facilitating hydrogen bonding (e.g., N–H···O interactions) critical for crystal packing and target binding .
    • Substituents such as 3-methyl (target compound) and bromo () influence electronic properties and steric effects.

Crystallographic and Hydrogen-Bonding Insights

  • Crystallography: The SHELX software suite () is widely used for small-molecule refinement, as seen in ’s benzothiazine structure determination. The target compound’s crystallinity likely depends on hydrogen-bonding networks between the quinazolinone’s carbonyl groups and the acetamide N–H .
  • Graph Set Analysis: Etter’s hydrogen-bonding rules () predict that the quinazolinone’s 4-oxo group could act as a hydrogen-bond acceptor, forming R₂²(8) motifs with adjacent molecules, a pattern observed in similar heterocyclic acetamides .

Biological Activity

The compound 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potential.

The compound's structure is characterized by a benzodioxepin moiety linked to a quinazolinone derivative. Its molecular formula is C19H20N2O3C_{19}H_{20}N_2O_3 with a molecular weight of approximately 320.38 g/mol. The compound exhibits a LogP value of 3.6, indicating moderate lipophilicity, which may influence its bioavailability and distribution in biological systems .

Anticancer Activity

Recent studies have indicated that derivatives of benzodioxepin compounds exhibit significant anticancer properties. For instance, the structural similarity of this compound to known anticancer agents suggests it may inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest. A study noted that compounds with similar structures demonstrated activity against breast and lung cancer cell lines .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Research on related benzodioxepins revealed effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Neuroprotective Effects

Neuroprotective properties have been attributed to compounds containing the quinazolinone structure. These effects may arise from the inhibition of oxidative stress and inflammation in neuronal cells. Studies suggest that such compounds could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression.
  • Modulation of Signaling Pathways : The compound may affect key signaling pathways such as PI3K/Akt and MAPK, which are crucial in cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

  • Anticancer Study : A recent study evaluated the anticancer effects of related benzodioxepin derivatives on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
    Concentration (µM)Cell Viability (%)
    0100
    585
    1070
    2040
  • Antimicrobial Efficacy : Another study tested the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing an MIC (Minimum Inhibitory Concentration) of 50 µg/mL for both strains.

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

Utilize statistical Design of Experiments (DoE) methodologies to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent ratios) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while capturing interactions between variables. This approach aligns with applications in chemical technology for process optimization .

FactorLevels TestedResponse Variable
Temperature60°C, 80°C, 100°CYield (%)
Catalyst Loading1 mol%, 2 mol%, 3 mol%Purity (HPLC)
Solvent Ratio1:1, 1:2, 1:3 (v/v)Reaction Time

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Combine NMR (¹H/¹³C), HPLC-MS, and X-ray crystallography for structural elucidation. For purity assessment, use high-resolution mass spectrometry (HRMS) and differential scanning calorimetry (DSC) to detect impurities and confirm melting points. Analogous benzodioxepin derivatives in the literature show melting points in the range of 81–146°C, requiring precise thermal analysis .

Q. How should researchers handle safety protocols when working with this compound?

Adhere to institutional Chemical Hygiene Plans, including fume hood use, personal protective equipment (PPE), and waste disposal guidelines. Courses like CHEM 4206 Advanced Chemistry Research emphasize training in advanced lab safety and hazard mitigation, which are critical for handling reactive intermediates .

Q. What initial biological screening approaches are suitable for evaluating its bioactivity?

Conduct in vitro assays targeting enzymes or receptors relevant to the compound’s structural class (e.g., kinase inhibition for quinazolinone derivatives). Use cell viability assays (MTT or ATP-based) for cytotoxicity profiling. Reference studies on similar quinazolinones highlight protocols for antimicrobial and anti-inflammatory activity screens .

Q. How can researchers determine the compound’s solubility and stability in aqueous media?

Perform shake-flask experiments with UV-Vis spectroscopy or HPLC to measure solubility across pH gradients (1–13). Stability studies under accelerated conditions (e.g., 40°C/75% RH) can predict degradation pathways, guided by ICH Q1A guidelines. Computational tools like COSMO-RS may supplement experimental data .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to resolve contradictions in proposed reaction mechanisms?

Apply quantum chemical calculations (e.g., DFT) to map potential energy surfaces and identify transition states. Tools like Gaussian or ORCA can simulate reaction pathways, which are validated experimentally via kinetic isotope effects (KIE) or intermediate trapping. This hybrid approach is central to methodologies developed by ICReDD for reaction design .

Q. What strategies are effective for analyzing conflicting reports on this compound’s biological activity?

Conduct meta-analyses of existing data, followed by orthogonal validation assays (e.g., SPR for binding affinity vs. cellular assays). Cross-reference structural analogs (e.g., 3,4-dihydroquinazolinones) to identify substituent effects on activity. Studies on similar compounds emphasize the role of hydrogen bonding and π-π stacking in target interactions .

Q. How can reactor design principles improve scalability for heterogeneous reactions involving this compound?

Optimize mixing efficiency and heat transfer using computational fluid dynamics (CFD) simulations. For exothermic reactions, consider continuous-flow reactors with immobilized catalysts to enhance control over reaction parameters. Subclasses like RDF2050112 Reaction fundamentals and reactor design provide frameworks for scaling lab-scale syntheses .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

Synthesize analogs with systematic substitutions (e.g., halogens, methyl groups) on the benzodioxepin or quinazolinone moieties. Use molecular docking (AutoDock Vina) and MD simulations to correlate structural changes with binding free energy. Experimental validation via IC50 determinations in enzyme assays can refine SAR models .

Q. How can predictive ADME models be applied to assess this compound’s pharmacokinetic profile?

Leverage in silico tools like SwissADME or ADMET Predictor™ to estimate logP, bioavailability, and metabolic stability. Experimental validation using Caco-2 cell permeability assays and microsomal stability tests can address discrepancies between predicted and observed data. Studies on quinazolinones suggest balanced hydrophobicity enhances oral absorption .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Replicate experiments under standardized conditions (e.g., heating rate in DSC, deuterated solvent in NMR). Cross-validate with independent labs and reference analogous compounds (e.g., 3,4-dihydro-2H-1,5-benzodioxepin-7-carboxylic acid, mp 143–146°C) to identify systematic errors .

Q. What approaches mitigate variability in biological assay results across different studies?

Adopt harmonized protocols (e.g., CLIA guidelines) for cell culture and assay conditions. Use positive controls (e.g., AZD8931 for kinase inhibition) and statistical outlier detection methods. Interdisciplinary collaboration between synthetic chemists and biologists ensures consistent compound handling .

Methodological Resources

Q. Which training programs or courses are recommended for mastering advanced techniques relevant to this compound?

Enroll in courses like CHEM/IBiS 416 Practical Training in Chemical Biology Methods & Experimental Design, which cover advanced spectroscopy, molecular modeling, and assay development. Mentorship programs emphasizing quarterly progress reviews align with best practices for complex research .

Q. How can chemical software enhance data integrity and analysis workflows for this compound?

Use ELN (Electronic Lab Notebook) platforms like LabArchives for secure data storage. Simulations via Schrödinger Suite or ChemDraw can predict synthetic routes and degradation products, reducing trial-and-error experimentation. Encryption protocols in these tools safeguard intellectual property .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.